Stigmasterol

Content Navigation

Stigmasterol (CAS 83-48-7) resolves a key procurement pain point: generic phytosterol mixtures fail in steroid semi-synthesis because β-sitosterol lacks the essential Δ22 double bond. Pure stigmasterol ensures selective ozonolysis for high-yield C21 hormone production.

- Unique Δ22 unsaturation enables targeted side-chain cleavage to progesterone, pregnenolone, and cortisone; saturated sterols are unreactive.

- Eliminates yield losses and complex separations-standard purity ≥95% (HPLC), consistent crystalline form.

- Sourced from soybean oil, available for immediate R&D and pilot-scale supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble in the usual organic solvents

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

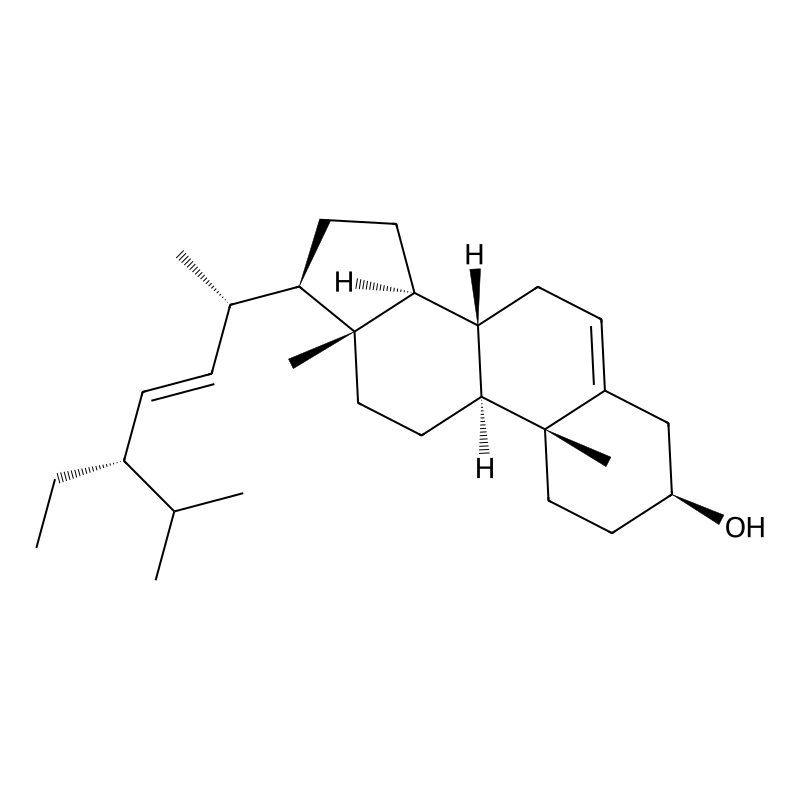

Stigmasterol (CAS: 83-48-7) is a major plant sterol (phytosterol) characterized by a tetracyclic sterane core with a hydroxyl group at C3, a double bond at C5-C6, and crucially, an unsaturated side chain with a double bond at C22-C23 [1]. Commercially isolated from soybean oil or tall oil distillates, it presents as a highly hydrophobic, white to off-white crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and acetone [2]. From a procurement perspective, stigmasterol is primarily valued not just as a generic cholesterol-lowering food additive, but as a highly specific, structurally unique precursor for the pharmaceutical synthesis of steroid hormones.

Mixed phytosterols (which typically contain 40–50% beta-sitosterol and 20–25% stigmasterol) or pure beta-sitosterol cannot be used interchangeably with pure stigmasterol in synthetic chemistry workflows. The critical structural differentiator is the Δ22 double bond in stigmasterol's side chain [1]. This specific unsaturation is strictly required for targeted chemical cleavage (via ozonolysis or photo-oxidation) to manufacture C21 steroid hormones like progesterone and pregnenolone. Because beta-sitosterol possesses a fully saturated side chain, it is inert to these chemical cleavage methods [2]. Consequently, buyers intending to perform chemical semi-synthesis of C21 steroids must procure pure stigmasterol, as generic phytosterol mixtures will result in massive yield losses and require impossible downstream separations of unreacted saturated sterols.

C21 Steroid Precursor Suitability

Stigmasterol is uniquely suited for the chemical semi-synthesis of C21 steroids because its Δ22 double bond allows for high-yield side-chain cleavage via ozonolysis or photo-oxygenation. In contrast, beta-sitosterol lacks this double bond and cannot undergo direct chemical cleavage to yield C21 intermediates like pregnenolone or progesterone [1].

| Evidence Dimension | Susceptibility to direct chemical side-chain cleavage |

| Target Compound Data | Stigmasterol (Undergoes high-yield cleavage at Δ22 double bond to form C21 steroids) |

| Comparator Or Baseline | Beta-sitosterol (Inert to direct chemical cleavage due to saturated side chain) |

| Quantified Difference | Binary reactivity difference (Cleavable vs. Inert) for chemical C21 synthesis |

| Conditions | Chemical oxidation (ozonolysis or photo-oxygenation) of the sterol side chain |

Dictates the mandatory selection of stigmasterol over beta-sitosterol as the starting material for the chemical synthesis of progesterone and corticosteroids.

C19 Steroid Biotransformation Efficiency

While stigmasterol is ideal for chemical cleavage, it is highly inefficient for microbial whole-cell biotransformation into C19 steroids like androstenedione (AD). When subjected to degradation by Mycobacterium species, beta-sitosterol exhibits the highest conversion efficiency among phytosterols, whereas stigmasterol demonstrates the lowest efficiency due to reduced binding affinity with key enzymes such as 3-ketosteroid-Δ1-dehydrogenase[1].

| Evidence Dimension | Microbial conversion efficiency to Androstenedione (AD) |

| Target Compound Data | Stigmasterol (Lowest conversion efficiency; poor enzyme binding affinity) |

| Comparator Or Baseline | Beta-sitosterol (Highest conversion efficiency in Mycobacterium sp.) |

| Quantified Difference | Stigmasterol yields significantly lower AD titers compared to beta-sitosterol |

| Conditions | Whole-cell biotransformation using Mycobacterium sp. (e.g., strain 191574) |

Procurement teams sourcing precursors for microbial AD production must actively avoid high-stigmasterol lots and prioritize beta-sitosterol-enriched fractions.

Melting Point & Fractional Crystallization

Stigmasterol exhibits a significantly higher melting point (160–170 °C) compared to beta-sitosterol (139–142 °C). This substantial thermal difference is exploited in downstream processing, allowing stigmasterol to be separated from mixed phytosterols via multi-stage fractional crystallization in solvents like n-pentanol or cyclohexanone, achieving >90% purity [REFS-3, REFS-4].

| Evidence Dimension | Melting point |

| Target Compound Data | Stigmasterol (160–170 °C) |

| Comparator Or Baseline | Beta-sitosterol (139–142 °C) |

| Quantified Difference | ~20–30 °C higher melting point for stigmasterol |

| Conditions | Standard thermal analysis and solvent crystallization |

This distinct thermal profile is critical for designing purification workflows and verifying the identity of isolated stigmasterol from crude phytosterol mixtures.

Cholesterol Homeostasis Modulation

In cultured adrenal cells, stigmasterol actively disrupts cholesterol regulatory pathways by significantly reducing HMG-CoA reductase (HMGCR) protein levels and inhibiting the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). In direct contrast, the addition of beta-sitosterol does not inhibit SREBP-2 cleavage and fails to affect HMGCR protein levels [1].

| Evidence Dimension | Inhibition of SREBP-2 processing and HMGCR reduction |

| Target Compound Data | Stigmasterol (Active inhibitor of SREBP-2 cleavage and HMGCR expression) |

| Comparator Or Baseline | Beta-sitosterol (No significant effect on SREBP-2 or HMGCR protein levels) |

| Quantified Difference | Binary pharmacological response in adrenal cell models |

| Conditions | In vitro cultured adrenal cell assays |

For researchers developing targeted lipid-metabolism modulators, pure stigmasterol provides a specific mechanism of action absent in standard beta-sitosterol.

C21 Steroid Semi-Synthesis

Due to its cleavable Δ22 double bond, stigmasterol is the mandatory precursor for the industrial chemical synthesis of progesterone, pregnenolone, and cortisone. Beta-sitosterol cannot be substituted in these chemical ozonolysis workflows [1].

Lipid Metabolism Modulator Development

Utilized in pharmacological research targeting SREBP-2 and HMGCR pathways, where stigmasterol exhibits specific inhibitory activity and LXR agonism not found in other common phytosterols [2].

Phytosterol Analytical Standards

Employed as a high-purity reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to accurately quantify stigmasterol content in food additives, vegetable oils, and pharmaceutical excipients, distinguishing it from campesterol and beta-sitosterol [1].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL/ The commonly consumed plant sterols are sitosterol, stigmasterol and campesterol which are predominantly supplied by vegetable oils. ... The nutritional interest derives from the fact that the sterols have a similar structure to cholesterol, and have the capacity to lower plasma cholesterol and LDL cholesterol. Since the morbidity and mortality from cardiovascular disease have been dramatically reduced using cholesterol-lowering drugs (statins), the interest in plant sterols lies in their potential to act as a natural preventive dietary product.

/EXPL/ A study was conducted in 12 healthy males and 12 healthy females (mean age 36 years, mean body mass index 24 kg/m2), to determine the effect of a margarine enriched with phytosterol esters on fecal short-chain fatty acids (SCFAs) and fecal bacterial enzyme activities, viable fecal microflora count, female sex hormones and serum cholesterol concentrations. The study design was a two-period, parallel dosing, randomized, placebo-controlled dietary study. Under controlled dietary conditions, participants consumed 40 g of the control margarine for 21 and 28 consecutive days for males and females, respectively. This was followed immediately by the second part of the study where subjects were equally and randomly allocated to consume daily 40 g of either the control or the test margarine, containing 8.6 g vegetable oil phytosterols (a mixture of beta-sitosterol, campesterol and stigmasterol), also for 21 or 28 days. All females were shown to have a regular menstrual cycle and were on an established method of contraception not involving oral contraceptives. When compared with the control group values, the test group showed a significant reduction in serum total and LDL cholesterol concentrations of 18 and 23% (P < 0.001; P < 0.001) respectively, in fecal lactic acid concentration (P = 0.039) and in serum progesterone levels (P = 0.021). There were no other significant treatment effects. Within each group a number of significant changes occurred compared to baseline. In the test group, fecal lactic acid concentration and the ratio of acetic acid:total SCFA; and the ratio of butyric acid:total SCFA, in the control group were both significantly reduced (P = 0.016). Compared to baseline, azo-reductase activity was significantly reduced in the control group (P = 0.047). Total fecal aerobes (P = 0.028), lactobacilli (P = 0.003) and staphylococci (P = 0.025) content was also significantly reduced in the control group, while in the test group only lactobacilli content was reduced (P = 0.019). Of the significant findings reported in this study, none was considered to be of biological importance except the beneficial reduction in serum total and LDL-cholesterol concentrations...

Pharmacology

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Rats were dosed by oral gavage with 14C-labelled samples of cholesterol, beta-sitosterol or beta-sitostanol or (3)H-labelled samples of beta-sitostanol, campesterol, campestanol or stigmasterol dissolved in sunflower seed oil. Urine and feces were collected for up to 96 hours after dosing. ... Animals were sacrificed and either prepared for whole body autoradiography or tissues and carcass remains were assayed for 14C or (3)H. The overall absorption of phytosterols was low as judged by tissue and carcass levels of radioactivity. Elimination from the body was mainly in the feces and was initially very rapid, but traces of material were still being excreted at 4 days after dosing. While total absorption of the phytosterols could not be fully quantified without biliary excretion data, it was clear that cholesterol was absorbed to the greatest extent (27% of the dose in females at 24 hours). Campesterol (13%) was absorbed more than beta-sitosterol and stigmasterol (both 4%) which were absorbed more than beta-sitostanol and campestanol (1-2%). The absorption of phytosterols was slightly greater in females than males. For each test material, the overall pattern of tissue distribution of radioactivity was similar, with the adrenal glands, ovaries and intestinal epithelia showing the highest levels and the longest retention of radioactivity.

Intestinal absorption of cholesterol, campesterol, campestanol, stigmasterol and sitosterol were measured in 10 healthy subjects by an intestinal perfusion technique over a 50 cm segment of the upper jejunum using sitostanol as non-absorbable marker. Cholesterol absorption was highest and averaged 33%., whereas the absorption rate of sitosterol averaged 4.2% and of stigmasterol 4.8%....

To study the effects of dietary stigmasterol on sterol and bile acids metabolism, Wistar rats were fed diets containing various amounts of stigmasterol. Feeding high stigmasterol doses (11, 26 or 52 mg/day) led to increased cholesterol, coprostanol and bile acid output. These effects were dose-dependent, and likely to be related to the inhibitory effect of plant sterols on cholesterol absorption. Moreover, it accounts for the beneficial effect of the stigmasterol on cholesterol lowering.

Tobacco sterols (cholesterol, beta-sitosterol, campesterol, and stigmasterol) are present in tobacco smoke and appear in plasma of mammals exposed to cigarette smoke. Because tobacco sterols may be important in the pathogenesis of smoking-induced lung and vascular diseases, ... the pattern of deposition of cigarette sterols in the lungs and appearance of cigarette sterols in plasma and body organs of rats /were studied/. After exposure to twenty 5 mL "puffs" of smoke from tobacco labeled with [4-14C]cholesterol or beta-[4-14C]sitosterol, rats were killed just after exposure (day 0) and on days 2, 5, 8, 11, 15, and 30, and the lungs and selected body organs analyzed for activity. ... Cigarette sterols /were/ associated with particulates in cigarette smoke, deposited mostly in distal airspaces and parenchyma of the lungs, and appear in plasma and several body organs for more than 30 days after this single exposure to cigarette smoke. Bronchoalveolar lavage fluid contained relatively small amounts of radiolabel for only the first few days, suggesting that most of the sterols were rapidly incorporated in lung parenchyma...

Metabolism Metabolites

Plant sterols are an essential component of the membranes of all eukaryotic organisms. They are either synthesized de novo or taken up from the environment. Their function appears to be to control membrane fluidity and permeability, although some plant sterols have a specific function in signal transduction. The phytosterols are products of the isoprenoid pathway. The dedicated pathway to sterol synthesis in photosynthetic plants occurs at the squalene stage through the activity of squalene synthetase. Although the activity of 3-hydroxymethyl-3-glutaryl coenzyme A (HGMR) is rate-limiting in the synthesis of cholesterol, this does not appear to be the case with the plant sterols. Up-regulation of HGMR appears to increase the biosynthesis of cycloartenol but not the delta5-sterols. A decline in sterol synthesis is associated with a suppression of squalene synthetase activity, which is probably a critical point in controlling carbon flow and end-product formation. The major post-squalene biosynthetic pathway is regulated by critical rate-limiting steps such as the methylation of cycloartenol into cycloeucalenol. Little is known about the factors controlling the biosynthesis of the end-point sterol esters or stanols.

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

A plant sterol

Analytic Laboratory Methods

2. Ferrer A, Altabella T, Arró M, Boronat A. Emerging roles for conjugated sterols in plants. Prog Lipid Res. 2017 Jul;67:27-37. doi: 10.1016/j.plipres.2017.06.002. Epub 2017 Jun 27. PMID: 28666916.

3. Kangsamaksin T, Chaithongyot S, Wootthichairangsan C, Hanchaina R, Tangshewinsirikul C, Svasti J. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α. PLoS One. 2017 Dec 12;12(12):e0189628. doi: 10.1371/journal.pone.0189628. PMID: 29232409; PMCID: PMC5726636.

4. Kametani T, Furuyama H. Synthesis of vitamin D3 and related compounds. Med Res Rev. 1987 Apr-Jun;7(2):147-71. doi: 10.1002/med.2610070202. PMID: 3033409.

5. Sundararaman P, Djerassi C. A convenient synthesis of progesterone from stigmasterol. J Org Chem. 1977 Oct 28;42(22):3633-4. doi: 10.1021/jo00442a044. PMID: 915584.

Explore Compound Types

O4Si-4